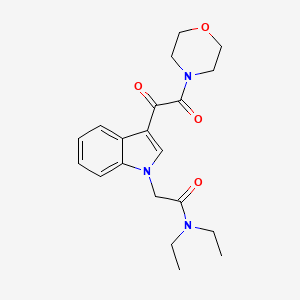

N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide

Description

N,N-Diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide is a synthetic indole-based acetamide derivative characterized by a morpholino-oxoacetyl group at the 3-position of the indole ring and a diethyl-substituted acetamide moiety at the 1-position.

Properties

IUPAC Name |

N,N-diethyl-2-[3-(2-morpholin-4-yl-2-oxoacetyl)indol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-3-21(4-2)18(24)14-23-13-16(15-7-5-6-8-17(15)23)19(25)20(26)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRHJSWXBXMVQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide is a synthetic compound that combines an indole moiety with a morpholino group, enhancing its potential for various biological applications. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

- Molecular Formula : C20H25N3O4

- Molecular Weight : 371.437 g/mol

- Structural Features :

- Indole backbone known for biological significance

- Morpholino group that enhances solubility and biological activity

- Acetamide functional group allowing for further derivatization

Antifungal Activity

This compound exhibits significant antifungal properties, particularly against Candida species and Aspergillus species . In vitro studies have demonstrated its effectiveness in inhibiting fungal growth, making it a candidate for treating systemic fungal infections in immunocompromised patients.

| Fungal Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Candida albicans | 5 |

| Aspergillus niger | 10 |

Anticancer Activity

Research indicates that compounds with similar structures to this compound can inhibit tumor growth. For instance, derivatives of indole have shown promising results in targeting cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 15 |

| HeLa | 20 |

| HCT116 | 18 |

Enzyme Inhibition

Molecular docking studies have been conducted to assess the binding affinity of this compound to various enzymes, including urease and protein tyrosine phosphatases (PTPs). The compound has shown selective inhibitory activity against CDC25B and PTP1B enzymes, which are critical in cell cycle regulation and signal transduction.

| Enzyme | IC50 (µg/mL) |

|---|---|

| CDC25B | 3.2 |

| PTP1B | 2.9 |

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through molecular docking. The presence of the morpholino group enhances its interaction with receptors and enzymes, potentially leading to improved therapeutic effects.

Case Studies

In a recent study evaluating the anticancer effects of indole derivatives, this compound was tested in a xenograft model. Results indicated a tumor volume inhibition of approximately 50% when administered at a dose of 10 mg/kg over five consecutive days. This suggests a promising therapeutic potential for this compound in oncology.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Morpholino vs. Adamantane: The morpholino group in the target compound likely improves aqueous solubility compared to adamantane derivatives, which are prone to aggregation .

- Diethyl Acetamide vs. Aromatic Substituents : The diethyl group offers metabolic stability over aromatic substituents (e.g., chlorophenyl in ), which may undergo oxidative metabolism .

- Biological Potential: While hydroxyimino derivatives excel in antioxidant assays, the target compound’s morpholino-oxoacetyl group could target kinases or GPCRs due to morpholine’s prevalence in drug design .

Q & A

Q. What synthetic routes are commonly employed for preparing N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide?

Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of indole-3-carbaldehyde derivatives via Vilsmeier-Haack formylation of indole using DMF and POCl₃ .

- Step 2 : Formation of the oxime intermediate by reacting indole-3-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux .

- Step 3 : Condensation of the oxime with 2-chloroacetamide derivatives (e.g., N,N-diethyl-2-chloroacetamide) in DMF using potassium carbonate and potassium iodide as bases, followed by reflux and purification .

- Step 4 : Introduction of the morpholino-2-oxoacetyl group at the indole’s 3-position via acylation or substitution, potentially using morpholine-2-carboxylic acid derivatives .

Q. Which spectroscopic techniques are critical for structural characterization?

- FT-IR : Identifies functional groups (e.g., C=O at ~1700–1760 cm⁻¹, NH at ~3300–3369 cm⁻¹) .

- ¹H/¹³C NMR : Resolves proton environments (e.g., indole CH at δ 6.3–7.9 ppm, morpholine protons at δ 3.4–3.8 ppm) and carbon frameworks .

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., M⁺ peaks) and fragmentation patterns .

- X-ray crystallography : Validates 3D geometry, as demonstrated for structurally similar compound 3a .

Q. How is antioxidant activity evaluated for indole acetamide derivatives?

Two standard assays are used:

- FRAP (Ferric Reducing Antioxidant Power) : Measures reduction of Fe³⁺-TPTZ to Fe²⁺ at 593 nm. Compound activity is compared to ascorbic acid equivalents .

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) : Quantifies radical scavenging via absorbance decay at 517 nm. IC₅₀ values are calculated relative to Trolox .

Advanced Research Questions

Q. How do substituent positions (ortho vs. para) on aromatic rings influence bioactivity?

- Ortho-substituted halogens (Cl, Br) enhance antioxidant activity due to optimal steric positioning and electron-withdrawing effects, improving radical stabilization. For example, compound 3j (ortho-Cl) showed superior FRAP/DPPH activity compared to meta/para analogues .

- Morpholino-2-oxoacetyl groups may modulate solubility and electron density, potentially increasing metabolic stability. Computational studies (e.g., DFT) can predict substituent effects on redox potential .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Cross-validation : Use multiple assays (e.g., FRAP, ABTS, ORAC) to confirm antioxidant mechanisms .

- In silico refinement : Adjust substituents using MetaSite to predict metabolic soft spots. For example, fluorination or pyridinyl groups can reduce P450-mediated degradation, aligning computational and experimental results .

- Crystallographic validation : Compare experimental X-ray structures with optimized geometries from PM3 or DFT calculations to identify conformational discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Halogen substitution : Prioritize ortho-Cl/Br for radical scavenging (e.g., compound 3j: FRAP = 82.3 μM, DPPH IC₅₀ = 14.5 μM) .

- Morpholine modification : Introduce electron-deficient groups (e.g., fluorophenyl) to enhance metabolic stability without compromising COX-2 inhibition .

- Hybrid pharmacophores : Combine indole acetamide cores with adamantane or pyridinyl moieties to explore dual antioxidant/anticancer activity .

Methodological Notes

- Synthesis Optimization : Use DMF as a polar aprotic solvent to enhance reaction rates .

- Computational Workflow : Combine Gaussian (DFT) for geometry optimization and AutoDock Vina for binding affinity predictions .

- Assay Protocols : Pre-warm FRAP reagent to 37°C and standardize DPPH concentrations to 100 μM for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.